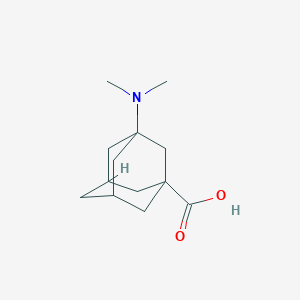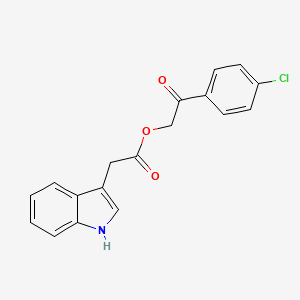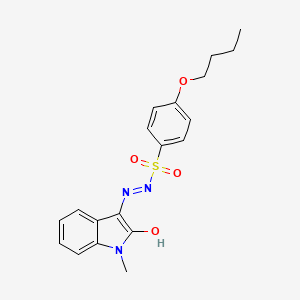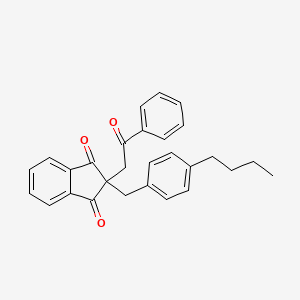
3-(dimethylamino)-1-adamantanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-adamantanecarboxylic acid, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
3-(dimethylamino)-1-adamantanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, memantine reduces the excitotoxicity and neuronal damage caused by excessive glutamate release in the brain. This mechanism of action is different from other drugs used for the treatment of Alzheimer's disease, such as cholinesterase inhibitors.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-adamantanecarboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also reduces the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases. 3-(dimethylamino)-1-adamantanecarboxylic acid has been shown to have a neuroprotective effect on the brain, reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-1-adamantanecarboxylic acid has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied in animal models and clinical trials, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, memantine has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on memantine. One potential area of investigation is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is the development of new formulations of memantine that improve its solubility and bioavailability. Additionally, further research is needed to understand the long-term effects of memantine on cognitive function and neuronal health.
Méthodes De Synthèse
3-(dimethylamino)-1-adamantanecarboxylic acid can be synthesized by reacting 1-adamantanecarboxylic acid with dimethylamine in the presence of a catalyst. The reaction yields 3-(dimethylamino)-1-adamantanecarboxylic acid, which can be further purified by recrystallization.
Applications De Recherche Scientifique
3-(dimethylamino)-1-adamantanecarboxylic acid has been extensively studied for its potential therapeutic benefits in various neurological disorders. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. 3-(dimethylamino)-1-adamantanecarboxylic acid has also been investigated for its potential in treating Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
3-(dimethylamino)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGZQHWEVEUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)adamantane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)

![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)

![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
![[2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)